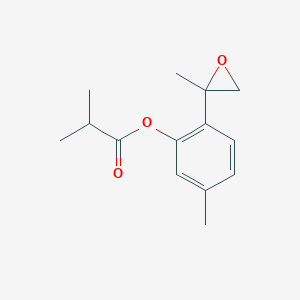
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate is an organic compound with a complex structure that includes a phenyl ring, an oxirane ring, and a methylpropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(2-methyloxiran-2-yl)phenol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The phenyl ring and methylpropanoate group also contribute to its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyloxirane: Similar in structure but lacks the methylpropanoate group.
5-Methyl-2-phenyloxirane: Similar but without the additional oxirane ring.
Uniqueness
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of both an oxirane ring and a methylpropanoate group distinguishes it from other similar compounds, offering unique opportunities for research and industrial applications.
Propriétés
Numéro CAS |
65580-22-5 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
[5-methyl-2-(2-methyloxiran-2-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-9(2)13(15)17-12-7-10(3)5-6-11(12)14(4)8-16-14/h5-7,9H,8H2,1-4H3 |
Clé InChI |
UTPSNVBLZWWPSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2(CO2)C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


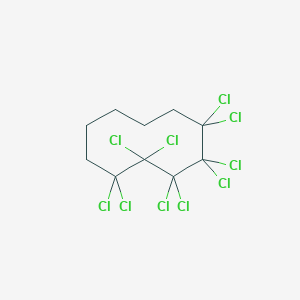
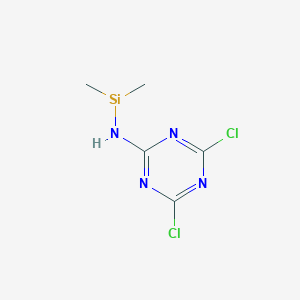
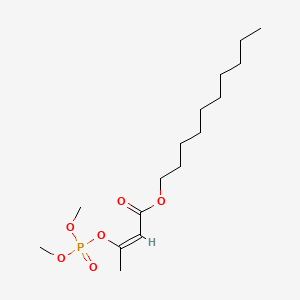
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
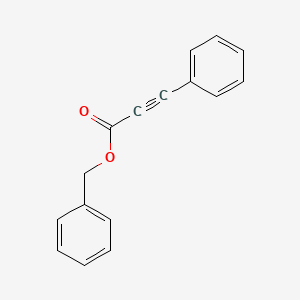
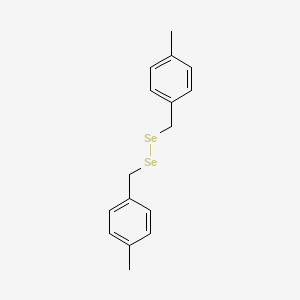
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)
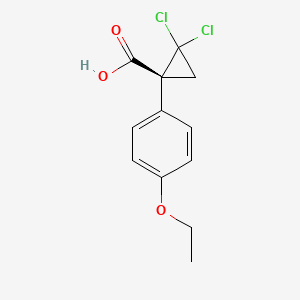
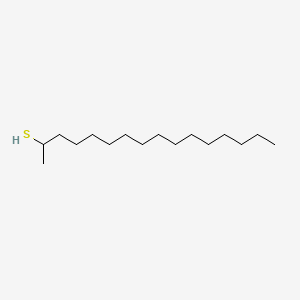
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
